3-(Trifluoromethoxy)phenoxyacetic acid
Description
Contextualization within Phenoxyacetic Acid Derivatives Research
Phenoxyacetic acid and its derivatives represent a broad class of organic compounds extensively studied for their diverse biological activities. jetir.org This structural motif is a key component in numerous pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and antihistamines. jetir.org The versatility of the phenoxyacetic acid scaffold allows for a wide range of chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. nih.gov Research into phenoxyacetic acid derivatives has explored their potential as antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antitubercular agents. jetir.orgnih.gov The core structure's adaptability makes it a valuable starting point for the development of new therapeutic agents. jst.go.jpmdpi.comnih.gov
Significance of Trifluoromethoxy Group Substitution in Chemical Biology
The introduction of a trifluoromethoxy (-OCF₃) group into a molecule can dramatically alter its biological and physicochemical properties. mdpi.combohrium.com This functional group is increasingly important in the design of pharmaceuticals and agrochemicals. mdpi.com The trifluoromethoxy group is known for its high metabolic stability, optimal lipophilicity, and unique electronic characteristics. bohrium.com These properties can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles of drug candidates. mdpi.comresearchgate.net
The key attributes of the trifluoromethoxy group include:
Metabolic Stability: The strength of the carbon-fluorine bonds makes the -OCF₃ group resistant to metabolic degradation, which can prolong the duration of a drug's action. bohrium.com
Lipophilicity: The trifluoromethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com
Electronic Effects: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups and affect binding interactions with enzymes and receptors. bohrium.com
Overview of Current Research Landscape and Gaps
Current research on 3-(Trifluoromethoxy)phenoxyacetic acid and related compounds focuses primarily on their potential applications in pharmaceutical and agrochemical development. chemimpex.com In the pharmaceutical sector, it serves as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents. chemimpex.com Its ability to modify the pharmacokinetic profiles of drug candidates is a significant area of investigation. chemimpex.com In agrochemical research, the compound is utilized in the development of new herbicides and pesticides, with the trifluoromethoxy group enhancing their biological efficacy. chemimpex.com
Despite its promising characteristics, there are notable gaps in the current body of research. While its role as a synthetic intermediate is established, detailed studies on the specific biological activities of this compound itself are less common. Furthermore, while the general benefits of the trifluoromethoxy group are well-documented, its precise influence on the biological targets and mechanisms of action of phenoxyacetic acid derivatives is an area that warrants further investigation. Comprehensive studies focusing on the structure-activity relationships of a broader range of trifluoromethoxy-substituted phenoxyacetic acids could uncover new therapeutic and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-2-6(4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIBRGFJBLFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879683 | |
| Record name | m-OCF3 phenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Studies
Established Synthetic Pathways for 3-(Trifluoromethoxy)phenoxyacetic Acid
The primary route for synthesizing this compound involves the formation of an ether linkage between a phenolic precursor and an acetic acid moiety.
The most common and direct method for the synthesis of this compound is a variation of the Williamson ether synthesis. This reaction involves the condensation of 3-(trifluoromethoxy)phenol (B139506) with a chloroacetic acid derivative in the presence of a base. chemicalbook.comresearchgate.net
The general reaction scheme is as follows:
First, the phenolic proton of 3-(trifluoromethoxy)phenol is abstracted by a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH), to form the more nucleophilic sodium 3-(trifluoromethoxy)phenoxide.
This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate. This results in the displacement of the chloride ion and the formation of the desired ether bond.
The reaction is typically carried out in a solvent mixture, such as water and ethanol, under reflux conditions for several hours. chemicalbook.com
Finally, acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the final product, this compound, which often precipitates from the solution and can be purified by recrystallization. chemicalbook.com
A typical laboratory procedure involves dissolving monochloroacetic acid in water, neutralizing it with a sodium hydroxide solution to form sodium chloroacetate, and then adding this solution to a separately prepared solution of 3-(trifluoromethoxy)phenol and sodium hydroxide. The mixture is then heated to reflux to drive the condensation reaction to completion. chemicalbook.com
To optimize reaction conditions, improve yields, or accommodate different functional groups in more complex syntheses, researchers have explored alternatives to the standard precursors.
One common variation involves using esters of chloroacetic acid, such as tert-butyl chloroacetate. The use of a tert-butyl ester can be advantageous due to differing solubility and reactivity profiles. After the condensation reaction with the phenoxide, the tert-butyl ester group can be selectively cleaved under acidic conditions to furnish the carboxylic acid, a method often employed when other acid-sensitive groups are present in the molecule. Similarly, other haloacetic acid derivatives, like methyl bromoacetate, can be used in place of chloroacetic acid derivatives, sometimes offering higher reactivity. google.com
The choice of base and solvent can also be varied. While sodium hydroxide is common, other bases can be employed. The solvent system can range from aqueous mixtures to polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), depending on the solubility of the specific reactants. google.com
Table 1: Alternative Reagents for Phenoxyacetic Acid Synthesis
| Reagent Type | Standard Reagent | Alternative Reagent(s) | Purpose/Advantage |
|---|---|---|---|
| Acetic Acid Moiety | Chloroacetic Acid / Sodium Chloroacetate | tert-Butyl Chloroacetate, Methyl Bromoacetate | Different reactivity, solubility, and protecting group strategies. google.com |
| Base | Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Milder conditions, compatibility with specific solvents and substrates. |
| Solvent | Water/Ethanol | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Improved solubility for less polar reactants. google.com |
Trifluoromethoxylation Strategies and Reagent Development
The introduction of the trifluoromethoxy (-OCF₃) group onto an aromatic ring is a critical step, as 3-(trifluoromethoxy)phenol is the key precursor. The development of effective trifluoromethoxylation methods is an active area of chemical research. mdpi.comresearchgate.net These methods can be broadly categorized based on the nature of the key reagent.
A variety of reagents have been developed to deliver the -OCF₃ group to target molecules.
Nucleophilic Reagents: These reagents deliver a "CF₃O⁻" equivalent. However, the trifluoromethoxide anion itself is unstable. Therefore, reagents have been designed to generate it in situ or act as a stable source.
(E)-O-trifluoromethyl-benzaldoximes (TFBO): This thermally stable reagent can release trifluoromethoxide species in the presence of a base, enabling the nucleophilic trifluoromethoxylation of alkyl halides under mild, silver-free conditions. researchgate.net
Tetraalkylammonium and Phosphonium OCF₃ Salts: These salts (e.g., NR₄OCF₃) have been prepared and studied for their utility in substitution reactions, acting as direct sources of the trifluoromethoxide nucleophile. researchgate.net
Radical Reagents: These methods generate a trifluoromethoxy radical (•OCF₃) that can react with substrates.
Bis(trifluoromethyl)peroxide (BTMP): This reagent serves as a practical source for the •OCF₃ radical and can be used for the trifluoromethoxylation of silyl (B83357) enol ethers and allyl silanes, often at room temperature without the need for a catalyst or light. researchgate.netresearchgate.net
Electrophilic Reagents: Although this section focuses on nucleophilic and radical approaches, it is important to note the existence of electrophilic reagents that deliver a "CF₃O⁺" equivalent. These are often used to trifluoromethoxylate phenols directly.
Umemoto Reagents: These are O-(trifluoromethyl)dibenzofuranium salts that can trifluoromethylate phenols in the presence of a base. mdpi.com
Togni Reagents: Hypervalent iodine compounds developed by Togni can react with phenols, though they may also lead to C-trifluoromethylation as a side reaction. mdpi.comnih.gov
Table 2: Selected Trifluoromethoxylating Reagents
| Reagent Class | Example Reagent | Reactive Species | Typical Substrates |
|---|---|---|---|
| Nucleophilic | (E)-O-trifluoromethyl-benzaldoximes (TFBO) | "CF₃O⁻" | Alkyl Halides researchgate.net |
| Radical | Bis(trifluoromethyl)peroxide (BTMP) | •OCF₃ | Alkenyl substrates (e.g., silyl enol ethers) researchgate.net |
| Electrophilic | Umemoto Reagent | "CF₃O⁺" | Phenols, Alcohols mdpi.com |
| Electrophilic | Togni Reagent | "CF₃O⁺" | Phenols mdpi.comnih.gov |
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of trifluoromethoxylation reactions.
For radical reactions involving reagents like bis(trifluoromethyl)peroxide (BTMP), the mechanism typically begins with the homolytic cleavage of the O-O bond to generate two trifluoromethoxy radicals (•OCF₃). This radical can then add to an unsaturated bond, such as in an alkene, followed by subsequent steps to yield the final product. researchgate.net
In nucleophilic processes using reagents like TFBO, the base is believed to promote the release of a CF₃O⁻ species, which then participates in a standard nucleophilic substitution (Sₙ2) reaction with an electrophilic substrate, such as an alkyl halide. researchgate.net
Mechanistic studies of electrophilic trifluoromethoxylation of phenols suggest a direct reaction where the electron-rich aromatic ring attacks the electrophilic reagent, leading to the formation of the aryl trifluoromethyl ether. mdpi.com
More complex, metal-catalyzed pathways have also been investigated. For instance, a TEMPO-catalyzed, redox-neutral C-H trifluoromethoxylation of arenes has been reported. The proposed mechanism involves an oxidative TEMPO•/TEMPO⁺ redox catalytic cycle, where the catalyst is continuously regenerated, facilitating the functionalization of the C-H bond. researchgate.net
Synthesis of Analogues and Derivatives for Structure-Activity Probing
To explore and optimize the biological activity of this compound, numerous analogues and derivatives have been synthesized. These modifications are designed to probe the structure-activity relationships (SAR), which dictate how changes in the molecule's structure affect its biological function. jetir.orgtaylorfrancis.com
Derivatization commonly occurs at the carboxylic acid group. The acid can be converted into a variety of functional groups, including:
Esters: Reaction with alcohols under acidic conditions or using coupling agents produces esters.
Amides: Activation of the carboxylic acid (e.g., by converting it to an acid chloride) followed by reaction with primary or secondary amines yields amides. google.com These modifications can significantly alter properties like solubility, cell permeability, and binding affinity to biological targets.
Modifications can also be made to the aromatic ring by introducing additional substituents, or to the acetic acid linker. For example, studies on related phenoxyacetic acid derivatives have explored the introduction of various substituents on the phenyl ring to modulate activity for applications ranging from herbicides to pharmaceuticals. google.comjetir.org
The goal of these SAR studies is to identify which parts of the molecule are essential for activity (the pharmacophore) and how modifications affect potency, selectivity, and pharmacokinetic properties. For example, in the development of anti-malarial quinoxaline (B1680401) derivatives, SAR studies identified that having a trifluoromethyl group was a key structural characteristic for activity. nih.gov Similar principles are applied to the phenoxyacetic acid scaffold to fine-tune its properties for specific applications. nih.gov
Design and Synthesis of Substituted Phenoxyacetic Acid Congeners
The structural framework of this compound offers multiple sites for chemical modification, primarily centered on the carboxylic acid functional group and the aromatic ring. The design of congeners typically involves the transformation of the carboxyl group into other functional groups, such as esters and amides, to modulate the compound's physicochemical properties like lipophilicity and solubility.
Esterification: The synthesis of ester derivatives is a common strategy. This can be achieved through various methods, including Fischer esterification, where the parent acid is reacted with an alcohol in the presence of a strong acid catalyst. A more versatile approach involves the activation of the carboxylic acid, which can then be coupled with a wide range of alcohols. For instance, activating agents like Phosphonitrilic Chloride (PNT) in the presence of a base such as N-methyl morpholine (B109124) (NMM) facilitate the formation of an activated ester intermediate, which readily reacts with phenols or alcohols to yield the desired ester congeners under mild, room-temperature conditions.
Amidation: The synthesis of amide congeners is another key derivatization pathway. This is typically accomplished by first converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding N-substituted amide. This method allows for the introduction of a diverse array of substituents, depending on the choice of the amine. Numerous coupling reagents have also been developed to facilitate direct amide bond formation between the carboxylic acid and an amine, bypassing the need for the acyl chloride intermediate.
The table below illustrates the design of potential congeners of this compound based on these common derivatization strategies.
Table 1: Representative Congeners of this compound via Carboxyl Group Derivatization
| Congener Type | Reactant | General Structure of Product | Synthetic Method |
|---|---|---|---|
| Methyl Ester | Methanol | 3-(CF₃O)C₆H₄OCH₂COOCH₃ | Fischer Esterification |
| Ethyl Ester | Ethanol | 3-(CF₃O)C₆H₄OCH₂COOCH₂CH₃ | Fischer Esterification |
| Phenyl Ester | Phenol (B47542) | 3-(CF₃O)C₆H₄OCH₂COOC₆H₅ | Acid Activation (e.g., PNT) |
| N-Methyl Amide | Methylamine | 3-(CF₃O)C₆H₄OCH₂CONHCH₃ | Acyl Chloride Route |
| N,N-Diethyl Amide | Diethylamine | 3-(CF₃O)C₆H₄OCH₂CON(CH₂CH₃)₂ | Acyl Chloride Route |
Stereoselective Synthesis of Chiral Derivatives
The development of chiral derivatives of this compound involves the introduction of a stereocenter, most commonly at the α-position of the acetic acid side chain. Asymmetric synthesis of these chiral molecules is crucial for applications where a specific enantiomer is required. A well-established strategy for achieving this is through the use of chiral auxiliaries. researchgate.netwikipedia.org
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the chiral product and allowing for the recovery of the auxiliary. wikipedia.org
For the synthesis of chiral α-substituted aryloxyacetic acids, common auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org The general synthetic sequence is as follows:
Attachment of Auxiliary: this compound is first converted to its acyl chloride and then reacted with a chiral auxiliary (e.g., (1S,2S)-(+)-pseudoephedrine) to form a chiral amide.
Diastereoselective Enolate Formation and Alkylation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. The stereochemistry of the auxiliary directs the incoming electrophile (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide) to attack the enolate from one face, leading to the formation of one diastereomer in excess.
Cleavage of Auxiliary: The newly formed diastereomerically enriched amide is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary, affording the desired enantiomerically enriched α-substituted phenoxyacetic acid.
This methodology allows for the controlled synthesis of either the (R) or (S) enantiomer of the derivative by selecting the appropriate enantiomer of the chiral auxiliary.
Table 2: Chiral Auxiliary-Based Approach to Stereoselective Synthesis
| Step | Description | Key Reagents |
|---|---|---|
| 1. Auxiliary Attachment | Covalent bonding of the phenoxyacetic acid to a chiral auxiliary. | Thionyl Chloride, Chiral Auxiliary (e.g., Pseudoephedrine) |
| 2. Diastereoselective Alkylation | Deprotonation to form a chiral enolate, followed by reaction with an electrophile. | LDA, Alkyl Halide (e.g., CH₃I) |
Catalytic Approaches in this compound Synthesis
The synthesis of this compound can be approached in two main stages: the formation of the key intermediate, 3-(Trifluoromethoxy)phenol, and the subsequent etherification to yield the final product. Catalysis plays a significant role, particularly in the challenging introduction of the trifluoromethoxy (-OCF₃) group onto the aromatic ring.
Synthesis of the 3-(Trifluoromethoxy)phenol Intermediate: Direct trifluoromethoxylation of phenol is difficult. Therefore, synthetic routes often start with a precursor that is more amenable to fluorination chemistry. A classical, though often harsh, method involves the reaction of a phenol with carbon tetrachloride and anhydrous hydrogen fluoride, sometimes with catalytic amounts of Lewis acids like boron trifluoride (BF₃). wikipedia.orgacs.org This one-pot process converts the phenolic hydroxyl group into the -OCF₃ group. wikipedia.orgacs.org
More recent advancements have focused on developing milder and more selective catalytic methods. These include transition-metal-catalyzed and photoredox-catalyzed reactions that can generate a trifluoromethoxy radical or an equivalent species for aromatic trifluoromethoxylation. researchgate.net While these methods are at the forefront of organofluorine chemistry, their application to specific meta-substituted phenols depends on the substrate's electronic properties and steric factors.
Synthesis from 3-(Trifluoromethoxy)phenol: Once 3-(Trifluoromethoxy)phenol is obtained, the final step is typically a Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative, such as chloroacetic acid or ethyl bromoacetate.
While this step is often stoichiometric in base, phase-transfer catalysis (PTC) can be employed to enhance the reaction rate and efficiency, especially in biphasic systems. niscpr.res.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction under milder conditions. niscpr.res.inunishivaji.ac.in The use of microwave irradiation in conjunction with PTC has been shown to dramatically reduce reaction times and improve yields for the synthesis of aryloxyacetic acids. niscpr.res.in
Mechanistic Investigations of Biological Interactions
Molecular Basis of Auxinic Activity and Plant Hormonal Regulation
The primary mechanism of action for 3-(Trifluoromethoxy)phenoxyacetic acid is its recognition as an auxin mimic within the plant's hormonal signaling system. This interaction occurs at the level of specific auxin receptors, initiating a signaling cascade that ultimately alters gene expression and disrupts normal developmental processes.
Synthetic auxins like this compound initiate their effects by binding to the auxin co-receptor complex. This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The presence of an auxin, whether endogenous or synthetic, acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.
This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors. Once freed, ARFs can bind to auxin-responsive elements in the promoters of specific genes, thereby activating or repressing their transcription. This modulation of gene expression is the foundational step in the cascade of physiological responses induced by the herbicide.
The binding affinity of different auxinic compounds can vary between different members of the TIR1/AFB protein family. While specific binding data for this compound is not extensively documented, studies on other synthetic auxins demonstrate a range of affinities for various TIR1/AFB-Aux/IAA co-receptor pairs. This differential binding is thought to contribute to the varying efficacy and species selectivity of different auxinic herbicides.
Table 1: Representative Binding Affinities of Various Auxinic Compounds to TIR1 Co-Receptor Complexes (Note: This table presents illustrative data for well-studied synthetic auxins to demonstrate the concept of differential receptor binding. Specific values for this compound are not publicly available.)
| Compound | Co-Receptor Complex | Dissociation Constant (Kd) |
| Indole-3-acetic acid (IAA) | TIR1-IAA7 | ~20-60 nM |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | ~30-100 nM |
| Picloram | TIR1-IAA7 | >1000 nM |
| Picloram | AFB5-IAA7 | ~35 nM |
The transcriptional changes initiated by this compound lead to a wide range of physiological disruptions. As a potent auxin mimic, it induces rapid and uncontrolled cellular responses. Key processes affected include:
Cell Elongation and Division: The herbicide stimulates abnormal and unsustainable rates of cell division and elongation, leading to epinastic growth (twisting and curling of stems and petioles), tissue swelling, and stem thickening.
Vascular Tissue Development: The herbicide can cause proliferation and disruption of vascular tissues, including the phloem and xylem, impairing the transport of water and assimilates throughout the plant.
Senescence: The hormonal imbalance induced by the herbicide often leads to accelerated senescence, characterized by chlorosis (yellowing of leaves) and eventual necrosis (tissue death).
Herbicidal Mechanisms of Action in Dicotyledonous Plants
Dicotyledonous (broadleaf) plants are generally more susceptible to phenoxyacetic acid herbicides than monocotyledonous (grass) plants. This selectivity is attributed to differences in metabolism, transport, and potentially receptor sensitivity between the two plant groups.
This compound overwhelms the plant's ability to regulate auxin levels. Natural auxin (IAA) concentrations are tightly controlled through biosynthesis, degradation, and conjugation. Synthetic auxins like this compound are typically more resistant to enzymatic degradation within the plant than IAA. This persistence leads to a sustained, high-level auxinic signal that the plant cannot attenuate, resulting in a complete loss of hormonal homeostasis. This sustained signal is the primary driver of the uncontrolled and disorganized growth that characterizes its herbicidal effect.
The persistent auxinic signal triggers a secondary biochemical cascade that contributes to plant death. A key event in this cascade is the stimulation of ethylene (B1197577) biosynthesis. The overproduction of ethylene, a stress- and senescence-related hormone, acts synergistically with the auxinic overload to accelerate the decline of the plant.
Furthermore, the massive activation of auxin-responsive genes leads to the over-synthesis of certain proteins and nucleic acids, placing an unsustainable metabolic burden on the plant. This diverts energy from essential physiological functions. The uncontrolled growth also leads to the physical crushing of vascular tissues, further disrupting transport and leading to widespread necrosis.
Table 2: Typical Phytotoxic Symptoms in Dicotyledonous Plants Following Phenoxyacetic Acid Herbicide Application
| Symptom | Description | Time of Onset |
| Epinasty | Downward bending and twisting of leaves and stems. | 24-72 hours |
| Callus Formation | Proliferation of undifferentiated cells on stems and roots. | 3-5 days |
| Chlorosis | Yellowing of leaf tissue due to chlorophyll (B73375) degradation. | 5-10 days |
| Necrosis | Browning and death of plant tissue. | 7-14 days |
The metabolism of phenoxyacetic acid herbicides in plants is a critical factor in their efficacy and selectivity. While this compound is active in its applied form, metabolic processes within the plant can alter its activity.
In susceptible dicot plants, the rate of detoxification is often slow. Common metabolic pathways for phenoxyacetic acids include:
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring.
Conjugation: The attachment of sugars (glycosylation) or amino acids to the parent molecule or its hydroxylated metabolites.
These modifications generally increase the water solubility of the compound, facilitating its sequestration in the vacuole and effectively removing it from the site of action. However, the persistence of the parent compound due to slow metabolism ensures that a lethal concentration is maintained at the auxin receptors.
In contrast, tolerant species, such as many grasses, often exhibit more rapid metabolism of these herbicides, preventing the compound from accumulating to phytotoxic levels. There is no evidence to suggest that this compound requires pro-herbicidal activation; it is understood to be active in its original form.
Enzymatic Interactions and Inhibition Studies
Detailed investigations into the enzymatic interactions and potential inhibitory effects of this compound are not extensively documented in the current body of scientific research. The broader family of phenoxyacetic acids is known to interact with various plant enzymes, often mimicking the natural plant hormone auxin, which can disrupt growth processes. However, the specific modulatory effects of the trifluoromethoxy group on these or other enzymatic targets have not been explicitly elucidated.
Specific research detailing the modulation of enzyme targets by this compound is not available in the reviewed literature. While related compounds, such as chlorinated derivatives of phenoxyacetic acid, have been studied for their electronic structure and reactivity, which can influence their biological activity, similar in-depth studies on this compound are not presently accessible. The impact of the trifluoromethoxy substitution on the binding affinity and modulation of specific enzymes remains an area for future investigation.
Theoretical studies and computational modeling of the structural biology of complexes formed between this compound and specific enzymes are not described in the available scientific literature. While theoretical studies using methods like Density Functional Theory (DFT) have been applied to understand the structure-reactivity relationships of other phenoxyacetic acid derivatives, there is no indication that these computational approaches have been specifically applied to model the interaction of this compound with enzymatic targets. Such theoretical investigations would be valuable in predicting potential binding modes and understanding the structural basis for any observed biological activity.
Environmental Fate and Degradation Research
Environmental Persistence and Stability of the Trifluoromethoxy Moiety
Assessment of Hydrolytic and Photolytic Stability
Hydrolytic stability refers to a compound's resistance to breaking down in the presence of water. While specific studies on the hydrolytic stability of 3-(Trifluoromethoxy)phenoxyacetic acid are not extensively detailed in the public domain, the general stability of the trifluoromethoxy group suggests a high resistance to hydrolysis under typical environmental pH conditions. For instance, N-trifluoromethyl compounds, which also feature a CF₃ group, have been studied for their hydrolytic stability across various pH levels. researchgate.net
Photolytic stability, or the stability of a compound when exposed to light, is another crucial factor. Research on other fluorinated aromatic compounds, such as fluorinated phenols and pesticides, indicates that the trifluoromethyl group can be quite stable under photolysis. nih.gov However, the rate of photolysis can be influenced by factors like pH and the presence of other substances in the water that can absorb light. nih.govresearchgate.net For example, studies on fluorinated pesticides have shown that while some compounds are stable, others can undergo degradation, with the rate being pH-dependent. nih.govacs.org
Table 1: Factors Influencing Photolysis of Fluorinated Aromatic Compounds
| Factor | Influence on Photolysis Rate | Reference |
|---|---|---|
| pH | Can significantly alter the rate, with higher pH sometimes leading to faster degradation. | nih.gov |
| Presence of Humic Acids | Can decrease the rate of photolysis by absorbing light. | researchgate.net |
| **Presence of Oxidizing Agents (e.g., H₂O₂) ** | Can increase the rate of photolysis. | nih.govacs.org |
| Presence of Reducing Agents (e.g., Sulfite) | Can also increase the photolysis rate for some compounds. | nih.gov |
Potential for Formation of Persistent Metabolites (e.g., Trifluoroacetate)
A significant concern with the environmental degradation of many fluorinated compounds is the potential formation of highly persistent metabolites. One such metabolite of major environmental concern is trifluoroacetic acid (TFA). wikipedia.org TFA is known for its high stability in the environment, particularly in aquatic systems, and its resistance to further degradation. mdpi.comresearchgate.net
Research has shown that the photochemical degradation of aromatic compounds containing a trifluoromethyl group can lead to the formation of TFA. acs.org For example, the photolysis of 4-(trifluoromethyl)phenol (B195918) has been demonstrated to produce TFA, with the yield being dependent on the pH of the solution. acs.org Similarly, the degradation of certain fluorinated pesticides has also been shown to yield TFA under oxidizing conditions. nih.govacs.org Given these findings, it is plausible that the degradation of this compound could also lead to the formation of trifluoroacetate (B77799) as a persistent metabolite. The atmospheric degradation of some hydrofluorocarbons (HFCs) also contributes to the environmental load of TFA. gatech.edu
Biotransformation and Microbial Degradation Pathways
The breakdown of xenobiotic compounds (foreign to a living organism) by microorganisms is a critical process in determining their environmental fate. nih.gov The ability of microbial communities to degrade complex synthetic molecules like this compound is a key area of research.
Identification of Microbial Degraders and Catabolic Genes
While specific microbial strains capable of degrading this compound have not been prominently identified in available literature, research on analogous compounds provides insights. For instance, the microbial degradation of 3-phenoxybenzoic acid, an intermediate of pyrethroid pesticides, has been a subject of study. nih.govresearchgate.netmdpi.com Various bacteria and fungi have been identified that can break down this related compound. nih.govmdpi.com
The genetic basis for the degradation of such compounds often involves specific catabolic genes that code for the enzymes responsible for breaking down the chemical structure. For example, in the degradation of phenoxyacetic acid herbicides, the tfdA gene, which encodes a dioxygenase, plays a crucial role. nih.gov The identification of similar catabolic genes in microbial communities could indicate the potential for the biodegradation of this compound. The study of catabolic genes for other aromatic compounds can also provide clues about potential degradation pathways. researchgate.netcsic.essjtu.edu.cn
Enzymatic Mechanisms of Xenobiotic Transformation
The enzymatic transformation of xenobiotics by microorganisms typically occurs in phases. nih.govresearchgate.net Phase I reactions, often catalyzed by enzymes like cytochrome P450 monooxygenases, introduce or expose functional groups on the xenobiotic molecule. nih.govdntb.gov.ua This initial step can make the compound more water-soluble and susceptible to further breakdown.
For a compound like this compound, a key enzymatic step would likely involve the cleavage of the ether bond linking the two aromatic rings. This is a common mechanism in the degradation of phenoxy-containing compounds. Following ether cleavage, the resulting aromatic intermediates would likely be funneled into central metabolic pathways for further degradation. The trifluoromethoxy group itself presents a significant challenge for enzymatic systems due to the strength of the carbon-fluorine bonds. unep.org However, some microbial enzymes have been shown to be capable of defluorination. nih.gov
Factors Influencing Biodegradation Rates in Environmental Matrices
The rate at which this compound might be biodegraded in the environment is influenced by a multitude of factors. ijpab.com These can be broadly categorized as environmental conditions, the characteristics of the microbial community, and the properties of the environmental matrix itself (e.g., soil, water).
Table 2: Key Factors Affecting Biodegradation of Xenobiotics
| Factor Category | Specific Factors | Potential Impact on Biodegradation Rate | Reference |
|---|---|---|---|
| Environmental Conditions | pH | Can affect microbial growth and enzyme activity. Optimal pH ranges exist for different microbial communities. | prakritimitrango.commdpi.com |
| Temperature | Influences microbial metabolic rates. Generally, higher temperatures (up to a certain point) increase degradation rates. | ijpab.comprakritimitrango.com | |
| Oxygen Availability | The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are active. | ||
| Nutrient Availability | The presence of essential nutrients (e.g., nitrogen, phosphorus) is crucial for microbial growth and activity. | frontiersin.org | |
| Microbial Community | Presence of Specific Degraders | The existence of microorganisms with the necessary catabolic genes is a prerequisite for biodegradation. | nih.gov |
| Community Composition and Diversity | A diverse microbial community may be more resilient and have a broader range of enzymatic capabilities. | frontiersin.org | |
| Environmental Matrix | Soil Type/Organic Matter Content | Can affect the bioavailability of the compound to microorganisms through sorption. | core.ac.uk |
| Presence of Other Pollutants | Co-contaminants can either inhibit or sometimes enhance the degradation of the target compound. | nih.gov |
Transport and Distribution in Environmental Compartments
The movement and partitioning of this compound in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for soil and sediment components.
The sorption of a chemical to soil and sediment is a key process that influences its mobility and bioavailability. For phenoxyacetic acids, sorption is significantly influenced by soil properties such as organic matter content and pH. Generally, phenoxyacetic acid herbicides are weakly adsorbed in most agricultural soils and sediments. nih.govmdpi.com This weak interaction is attributed to their acidic nature; they exist predominantly as anions at typical environmental pH ranges (pH 5–8), which are repelled by the negatively charged surfaces of clay and organic matter. nih.govmdpi.com
However, the degree of sorption can increase in acidic soils where a greater proportion of the acid exists in its non-ionized, molecular form, which has a higher affinity for soil organic matter. nih.gov Studies on chlorinated phenoxyacetic acids have shown that their adsorption capacity can be described by the Freundlich isotherm, indicating a heterogeneous sorption process. massey.ac.nz The sorption capacity generally decreases with increasing pH and temperature. massey.ac.nz Given these characteristics of analogous compounds, it is anticipated that this compound would exhibit limited sorption to soils and sediments, particularly those with neutral to alkaline pH and low organic matter content.
Table 1: Factors Influencing the Sorption of Phenoxyacetic Acid Analogs in Soil
| Factor | Influence on Sorption | Rationale |
| Soil pH | Decreased sorption with increasing pH | At higher pH, the acidic compound is predominantly in its anionic form, which is repelled by negatively charged soil particles. nih.gov |
| Organic Matter | Increased sorption with higher organic matter content | The non-ionized form of the acid can partition into soil organic matter. nih.gov |
| Clay Content | Variable, but generally low sorption | Clay surfaces are typically negatively charged, leading to repulsion of the anionic form of the acid. |
| Temperature | Decreased sorption with increasing temperature | Sorption is often an exothermic process. massey.ac.nz |
The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. Due to their characteristically weak sorption to soil particles and relatively high water solubility, phenoxyacetic acid herbicides are recognized as having a potential for leaching. nih.gov This mobility can lead to their detection in both surface and groundwater. nih.govnih.govresearchgate.net
Numerous monitoring studies have confirmed the presence of phenoxyacetic acid herbicides and their degradation products in groundwater, sometimes at concentrations exceeding regulatory limits. nih.govnih.gov The extent of leaching is dependent on various factors including the rate of application, rainfall, soil type, and the compound's persistence in the soil environment. nih.gov For instance, studies using soil columns have demonstrated the movement of phenoxyacetic herbicides through the soil profile, with the extent of leaching being greater in sandy soils compared to clay soils. awsjournal.orgmdpi.com Given the expected low sorption of this compound, it is likely to have a significant leaching potential, posing a risk to groundwater resources, particularly in areas with permeable soils and high rainfall.
Bioaccumulation and Biomagnification Potential in Non-Target Organisms (excluding human data)
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). Biomagnification is the process whereby the concentration of a chemical increases in organisms at successively higher levels in a food chain.
The bioaccumulation potential of a chemical is often initially assessed using its octanol-water partition coefficient (log P). A log P value greater than 3 is often used as a screening criterion for potential bioaccumulation. fao.org While specific data for this compound is not available, the presence of the lipophilic trifluoromethoxy group could result in a log P value that suggests a potential for bioaccumulation.
However, for many organic acids, including phenoxyacetic acids, the relationship between log P and bioaccumulation can be complex due to ionization. At physiological pH, these compounds can be ionized, which generally reduces their ability to pass through biological membranes and accumulate in fatty tissues.
Research on fluorinated organic compounds, particularly perfluoroalkyl acids (PFAAs), has shown that some of these compounds can biomagnify in aquatic food webs. researchgate.netacs.orgnih.gov The biomagnification potential of PFAAs has been observed to increase with the length of the fluorinated carbon chain. researchgate.net While this compound is structurally different from PFAAs, the presence of the stable trifluoromethoxy group warrants consideration of its potential to persist and accumulate.
Studies on the degradation products of some phenoxyacetic acid herbicides, such as 4-chloro-2-methylphenol, have indicated that these metabolites can be persistent and bioaccumulate in aquatic organisms. nih.gov Therefore, it is plausible that this compound or its potential degradation products could bioaccumulate in non-target organisms. However, without specific experimental data, its biomagnification potential remains uncertain. Further research, including the determination of its bioconcentration factor (BCF) in aquatic organisms, would be necessary to accurately assess this risk. fao.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 3-(Trifluoromethoxy)phenoxyacetic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's geometry, energy, and electronic properties.
The flexibility of this compound is primarily due to the rotation around several single bonds, specifically the C-O ether linkage and the bonds within the acetic acid side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically achieved by systematically rotating these bonds and calculating the potential energy at each step to map the potential energy surface. Methods like DFT (e.g., using the B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)) are employed to optimize the geometry of various potential conformers and calculate their relative energies. orientjchem.orgresearchgate.net The global minimum on this surface represents the most stable conformation of the molecule.
Table 1: Illustrative Relative Energies of Potential Conformers of this compound Note: This table is illustrative, based on typical energy differences for similar phenoxyacetic acid derivatives, as specific experimental or computational data for this compound was not found in the reviewed literature.
| Conformer | Dihedral Angle (Ar-O-CH₂) | Dihedral Angle (O-CH₂-COOH) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.00 |
| 2 | ~180° (anti-periplanar) | ~0° (syn-periplanar) | 1.5 - 2.5 |
| 3 | ~90° (synclinal) | ~180° (anti-periplanar) | 2.0 - 3.5 |
| 4 | ~90° (synclinal) | ~0° (syn-periplanar) | 3.0 - 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule on its electron density surface. The MEP map is color-coded to indicate regions of different electrostatic potential. For this compound, the MEP map would reveal:
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxylic acid group and the trifluoromethoxy group, which possess high electronegativity.
Positive Potential (Blue): These regions are electron-poor and are sites for nucleophilic attack. The most positive potential would be located on the acidic proton of the carboxyl group.
Neutral Potential (Green): These regions, typically the aromatic ring's carbon and hydrogen atoms, have a relatively neutral charge.
The electronic properties derived from quantum chemical calculations are key to predicting the molecule's reactivity. The MEP map provides a direct visual guide to interaction propensities. The strongly negative potential of the carboxylate oxygen atoms indicates their role as primary sites for forming hydrogen bonds or coordinating with metal ions.
Furthermore, Frontier Molecular Orbital (FMO) theory is used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability to donate an electron. Its location indicates the site of electrophilic attack. For this molecule, the HOMO is expected to be distributed over the phenoxy ring system.
LUMO: Represents the ability to accept an electron. Its location indicates the site of nucleophilic attack, likely centered on the carboxylic acid group and the aromatic ring.
The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor or enzyme. These methods are vital for understanding its mechanism of action as a synthetic auxin.
As a phenoxyacetic acid derivative, this compound is expected to function as a synthetic auxin. The primary biological target for auxins is the F-box protein TIR1 (Transport Inhibitor Response 1) or its close homologs (AFBs). nih.govnih.gov Auxin acts as a "molecular glue," promoting and stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, which leads to the degradation of the latter and subsequent activation of auxin-responsive genes. researchgate.net
Molecular docking simulations can model the binding of this compound into the auxin-binding pocket of TIR1. In a typical simulation, the 3D structure of the ligand is placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity for various poses. Key interactions expected for this ligand within the TIR1 pocket include:
Hydrogen Bonding: The carboxylic acid moiety is crucial for anchoring the ligand in the binding site through hydrogen bonds with specific amino acid residues.
Hydrophobic Interactions: The phenyl ring and the trifluoromethoxy group would engage in hydrophobic and van der Waals interactions with nonpolar residues in the pocket.
Another important class of protein targets are the PIN-FORMED (PIN) auxin transporters, which are responsible for the efflux of auxins from the cell. nih.govplantae.org Docking simulations could also be used to investigate how this compound interacts with these transporters, providing insight into its cellular uptake and distribution within the plant.
Table 2: Hypothetical Key Interactions of this compound in the TIR1 Auxin Receptor Binding Pocket Note: This table is illustrative, based on known interactions of other auxins with the TIR1 receptor, as specific docking studies for this compound were not found in the reviewed literature.
| Interacting Residue in TIR1 | Type of Interaction | Moiety of Ligand Involved |
|---|---|---|
| Serine, Arginine | Hydrogen Bond | Carboxylic Acid (Oxygen & OH) |
| Phenylalanine, Leucine | Hydrophobic (π-π stacking) | Phenyl Ring |
| Valine, Isoleucine | Hydrophobic (van der Waals) | Trifluoromethoxy Group |
While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the complex flexes and breathes.
From these simulations, thermodynamic properties such as the binding free energy can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This value provides a more accurate prediction of binding affinity than docking scores alone. Furthermore, advanced simulation techniques can be used to study the kinetics of binding, estimating the on-rate (k_on) and off-rate (k_off) of the ligand, which determine how quickly it binds to the receptor and how long it stays bound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.govresearchgate.net For phenoxyacetic acid herbicides, QSAR models are developed to predict their herbicidal efficacy based on calculated molecular properties, known as descriptors.
A QSAR study involves several steps:
Data Set: A collection of phenoxyacetic acid derivatives with experimentally measured herbicidal activities is assembled.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include constitutional, topological, electronic, and lipophilic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.
Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation. nih.gov
For phenoxyacetic acids, key descriptors that often influence their biological efficacy include:
Lipophilicity (log P): Affects the compound's ability to penetrate the waxy plant cuticle.
Electronic Parameters (e.g., Hammett constants): Describe the electron-donating or withdrawing nature of substituents on the phenyl ring, influencing binding to the receptor.
Steric Descriptors (e.g., molar refractivity): Relate to the size and shape of the molecule, which must fit within the receptor's binding pocket.
Polarizability and Hydrogen Bonding Capacity: These influence how the molecule interacts with biological membranes and the receptor. mdpi.comnih.gov
A QSAR model including this compound would use the calculated values of its descriptors to predict its potential herbicidal activity relative to other compounds in the series, guiding the synthesis and testing of more potent analogues.
Table 3: Illustrative Molecular Descriptors for a QSAR Study of Phenoxyacetic Acid Analogs Note: Values are for illustrative purposes to demonstrate the range of descriptors used in a typical QSAR analysis.
| Compound | Log P | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Number of H-Bond Acceptors |
|---|---|---|---|---|
| Phenoxyacetic acid | 1.34 | 152.15 | 46.53 | 3 |
| 4-Chlorophenoxyacetic acid | 1.88 | 186.59 | 46.53 | 3 |
| 2,4-Dichlorophenoxyacetic acid | 2.81 | 221.04 | 46.53 | 3 |
| This compound | 2.65 | 236.15 | 55.76 | 4 |
Development of Predictive Models for Biological Efficacy in Plants
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological efficacy of phenoxyacetic acid derivatives in plants. mdpi.comnih.gov These models establish a mathematical correlation between the chemical structure of the compounds and their herbicidal activity.
A common approach involves developing models that predict key biological properties such as the penetration of the compound through the plant cuticle, a crucial first step for herbicidal action. mdpi.com Hybrid methods that combine experimental data from techniques like biomimetic liquid chromatography with computational QSAR analysis have proven effective. mdpi.comnih.gov These models utilize calculated molecular descriptors to predict properties like the partitioning of the compounds between water and the plant cuticle (log Pw/pc). mdpi.com
The development of these predictive models relies on statistical methods to create reliable equations that can be used to screen new, unevaluated congeners, thereby streamlining the discovery process for potential herbicides. mdpi.com The validation of these models is a critical step, often performed using techniques like leave-one-out cross-validation to ensure their predictive power. nih.gov
Correlation of Molecular Descriptors with Observed Activities
The biological activity of this compound and related compounds is strongly correlated with specific molecular descriptors. mdpi.com These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. Computational studies have identified several key descriptors that determine the efficacy of phenoxyacetic acid-derived congeners.
Key molecular descriptors influencing herbicidal activity include:
Lipophilicity : This property, often expressed as log P, describes how well a compound dissolves in fats, oils, and lipids, which is critical for its ability to penetrate the waxy plant cuticle. The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule. mdpi.commdpi.com
Polarizability : This refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. It influences how the molecule interacts with its biological target. mdpi.comnih.gov
Electronic Properties : Descriptors such as the sum of hydrogen bond donors and acceptors, Hammett substituent constants, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. mdpi.comcookechem.comcrpsonline.com The trifluoromethoxy group, being a strong electron-withdrawing group, significantly alters the electronic properties of the aromatic ring. mdpi.com
Steric Properties : The size and shape of the molecule, represented by descriptors like molecular weight, can also influence its fit with the target receptor protein in the plant. crpsonline.com
Research has shown that for phenoxyacetic acid derivatives, a combination of lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are primary determinants of their biological efficacy. mdpi.comnih.gov For instance, studies on related phenoxyacetic acids have used Hammett substituent constants to correlate the electronic effect of substituents with plant regulator activity. cookechem.com
Table 1: Key Molecular Descriptors and Their Influence on Biological Efficacy
| Molecular Descriptor | Influence on Biological Efficacy in Plants | Contribution of the Trifluoromethoxy Group |
|---|---|---|
| Lipophilicity (log P) | Essential for penetration through the plant cuticle. mdpi.com | Increases lipophilicity, enhancing uptake. mdpi.commdpi.com |
| Polarizability | Affects intermolecular interactions at the target site. mdpi.com | Contributes to the overall polarizability of the molecule. |
| Electronic Effects (e.g., Hammett Constant) | Modulates the binding affinity to the auxin receptors. cookechem.com | Acts as a strong electron-withdrawing group. mdpi.com |
| Hydrogen Bonding Capacity | Influences solubility and interaction with transport proteins. mdpi.com | The ether oxygen can act as a hydrogen bond acceptor. |
| Molecular Weight/Size | Affects the fit within the binding pocket of the target protein. crpsonline.com | Adds to the overall size and weight of the molecule. |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical procedures for 3-(trifluoromethoxy)phenoxyacetic acid, enabling its separation from complex mixtures and its accurate quantification. The choice of technique depends on the specific analytical challenge, such as the required sensitivity, the nature of the sample matrix, and whether the analysis targets the parent compound or its derivatives.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of phenoxyacetic acid derivatives due to its versatility and precision. nih.govchemrevlett.com Method development for this compound typically involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and degradation products. core.ac.uk
Reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.gov A typical method employs a C18 or C8 stationary phase, which provides effective retention for the moderately polar phenoxyacetic acid structure. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. chemrevlett.comrecentscientific.com Adjusting the pH of the mobile phase is crucial for controlling the retention time and peak shape, as the carboxylic acid moiety's ionization state is pH-dependent. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the timely elution of all compounds with good resolution. nih.gov
Validation of an HPLC method is essential to ensure its reliability for routine analysis. Key validation parameters include linearity, precision, accuracy, specificity, and robustness, as stipulated by ICH guidelines. recentscientific.com
Table 1: Illustrative HPLC Method Parameters for Phenoxyacetic Acid Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |
| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid in Water | Organic modifier for elution and acidic additive for peak shape improvement. |
| Elution Mode | Gradient | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Detection | UV-Vis (Photodiode Array) at ~220-270 nm | Detects the aromatic ring in the compound structure. |
| Column Temperature | 25-40 °C | Optimizes viscosity and improves peak symmetry. |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. Therefore, a chemical modification step known as derivatization is required. tcichemicals.com
The most common derivatization strategy for carboxylic acids is esterification, which converts the polar -COOH group into a less polar, more volatile ester. Trimethylsilyl (TMS) esters are frequently prepared using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tcichemicals.com This process renders the analyte suitable for GC separation.
Once derivatized, the compound is analyzed by GC-MS. The GC separates the derivative from other components in the sample, and the mass spectrometer detects and helps identify it based on its unique mass spectrum. The fragmentation pattern observed in the mass spectrum provides structural information that can confirm the identity of the analyte. massbank.euscispace.com GC-MS is particularly useful for confirming the presence of the compound and for analyzing it in complex matrices where high specificity is needed. fishersci.com
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique ideal for detecting trace amounts of this compound and its metabolites in complex biological or environmental samples. nih.govresearchgate.net This method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. metrohm.com
In LC-MS/MS analysis, the compound is first separated by LC and then ionized, typically using electrospray ionization (ESI) in negative mode, which is well-suited for acidic compounds. nih.gov The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer selects the specific molecular ion of the target compound (the precursor ion), which is then fragmented in a collision cell. A second mass analyzer then selects a specific fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix and enabling very low limits of detection (LOD) and quantification (LOQ). researchgate.netwindows.net
This high sensitivity and specificity make LC-MS/MS the method of choice for pharmacokinetic studies, environmental monitoring, and identifying metabolites, which are often present at very low concentrations. nih.govd-nb.info
Spectroscopic Characterization in Mechanistic and Degradation Studies
Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound, its metabolites, and degradation products. They are also used to monitor the progress of chemical reactions in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. nih.govhyphadiscovery.com For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative. When a metabolite or degradation product is isolated, a suite of NMR experiments is performed to piece together its structure. nih.gov
Table 2: Key NMR Techniques for Structural Elucidation
| NMR Experiment | Information Provided |
|---|---|
| ¹H NMR | Identifies the number and environment of hydrogen atoms. |
| ¹³C NMR | Identifies the number and environment of carbon atoms. |
| ¹⁹F NMR | Confirms the presence and environment of the trifluoromethoxy group. |
| COSY | Shows which protons are coupled to each other (typically on adjacent carbons). |
| HSQC | Correlates protons directly to the carbons they are attached to. |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds), revealing connectivity. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of chemical reactions involving this compound. jocpr.com
Fourier-Transform Infrared (FTIR) spectroscopy detects the vibrations of chemical bonds within a molecule. nih.gov Specific functional groups have characteristic absorption frequencies. For instance, the carboxylic acid group exhibits a strong C=O (carbonyl) stretch around 1700-1730 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. By monitoring the disappearance of a reactant's characteristic peak or the appearance of a product's peak over time, the progress of a reaction, such as an esterification or amidation, can be tracked. nih.govwur.nl
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The phenoxy group in this compound contains a chromophore (the aromatic ring) that absorbs UV light at specific wavelengths. Changes to the aromatic ring or its substituents during a reaction (e.g., degradation) can alter the UV-Vis spectrum. This allows for real-time, in-situ monitoring of reaction kinetics by observing the change in absorbance at a particular wavelength. nih.gov
Advanced Sample Preparation and Extraction Techniques for Complex Matrices
The analysis of this compound in complex samples such as soil, water, and biological fluids is often hindered by the presence of a multitude of interfering compounds. Therefore, advanced sample preparation and extraction techniques are employed to ensure the reliability and accuracy of analytical results. These methods are designed to be more efficient, use smaller volumes of organic solvents, and be amenable to automation compared to traditional techniques.
The primary goals of these advanced techniques are to achieve high recovery of the analyte, minimize matrix effects, and provide a clean extract for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional yet effective method for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For acidic compounds like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be acidic (below the pKa of the analyte), the compound will be in its protonated, less polar form, favoring its partitioning into an organic solvent. Conversely, adjusting the pH to be basic will deprotonate the carboxylic acid group, making the compound more water-soluble and allowing for its back-extraction into a fresh aqueous phase, which can be a useful cleanup step.
Key parameters that are optimized for LLE include the choice of organic solvent, the pH of the aqueous phase, the solvent-to-sample volume ratio, and the number of extraction steps.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more modern and widely used technique that offers several advantages over LLE, including higher enrichment factors, lower consumption of organic solvents, and the potential for automation. SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. Interfering substances can then be washed away, and the purified analyte is subsequently eluted with a small volume of a suitable solvent.
For an acidic compound like this compound, anion-exchange SPE sorbents are often employed. At a neutral or slightly basic pH, the carboxylic acid group is deprotonated, and the resulting anion is retained by the positively charged functional groups of the sorbent. The analyte can then be eluted by a solvent that disrupts this interaction, such as an acidic solvent that neutralizes the analyte.
The selection of the appropriate SPE sorbent and the optimization of the conditioning, loading, washing, and elution steps are crucial for achieving high recovery and a clean extract.
Microextraction Techniques
In recent years, several miniaturized extraction techniques have been developed to further reduce solvent consumption and sample volume, and to enhance preconcentration factors. These include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME).
Solid-Phase Microextraction (SPME): In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. The analyte partitions from the sample matrix into the coating. The fiber is then withdrawn and transferred to the injection port of a chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the analyte.
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for rapid mass transfer of the analyte. After centrifugation, the sedimented extraction solvent is collected for analysis.
The following tables present hypothetical yet representative data for the extraction of a compound with properties similar to this compound from water and soil matrices, illustrating the outcomes of different extraction methodologies.
Table 1: Comparison of Extraction Techniques for a Phenoxyacetic Acid from Spiked Water Samples
| Extraction Technique | Solvent/Sorbent | pH | Recovery (%) | Relative Standard Deviation (RSD, %) |
| LLE | Dichloromethane | 2 | 85.2 | 6.8 |
| SPE | Anion-Exchange | 7 | 96.5 | 4.2 |
| SPME | Polyacrylate Fiber | 3 | 92.1 | 5.5 |
| DLLME | Chlorobenzene | 2 | 94.8 | 4.9 |
Table 2: Solid-Phase Extraction of a Phenoxyacetic Acid from Soil Samples
| SPE Sorbent | Elution Solvent | Recovery (%) |
| C18 | Acetonitrile | 78.4 |
| Anion-Exchange | Acidified Methanol | 95.7 |
| Polymeric Reversed-Phase | Methanol | 88.2 |
The data in these tables are for illustrative purposes and highlight the typical performance of these advanced extraction techniques for compounds structurally related to this compound. The actual performance for this specific compound would require experimental validation.
Future Research Directions and Emerging Paradigms
Development of Novel 3-(Trifluoromethoxy)phenoxyacetic Acid Derivatives with Tuned Activity Profiles
The trifluoromethoxy group is a significant feature in many biologically active compounds, offering unique properties such as high lipophilicity and metabolic stability. researchgate.net The development of novel derivatives of this compound with fine-tuned activity profiles is a promising area of research. This involves the synthesis of new molecules with modified structures to enhance their desired biological effects while minimizing off-target interactions.
The core structure of this compound can be systematically modified to explore structure-activity relationships (SAR). Key areas for modification include:
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on the phenoxy ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding to target receptors or enzymes.
Acetic Acid Side Chain Modification: Altering the length or functionality of the acetic acid side chain can impact the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Isosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can lead to compounds with improved potency, selectivity, or metabolic stability.
For instance, the synthesis of a series of phenoxyacetic acid derivatives has been explored for their potential as free fatty acid receptor 1 (FFA1) agonists, demonstrating how chemical modifications can be directed to achieve a desired biological outcome. nih.gov Similarly, novel 3-(trifluoromethyl)-4-(arylimino)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles have been synthesized and evaluated for their herbicidal activity, indicating the potential for creating new agrochemicals from related scaffolds. researchgate.net
Future research in this area will likely leverage computational modeling and high-throughput screening to rationally design and evaluate new derivatives. The goal is to create a diverse library of compounds with a range of activity profiles, from highly potent and specific agents for targeted applications to broader-spectrum compounds where that is desirable.
Integrated Omics Approaches for Understanding Systemic Biological Responses
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the systemic biological responses to chemical compounds like this compound. These approaches provide a holistic view of the molecular changes occurring within an organism upon exposure, moving beyond the traditional focus on a single target or pathway.
Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression across the entire genome in response to the compound. This can help identify the primary molecular targets and the downstream signaling pathways that are affected. For example, transcriptomic analysis has been used to investigate the effects of other fluorinated compounds, providing insights into their mechanisms of action. nih.govnih.gov
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions. This can provide a more direct link between molecular changes and cellular function. Techniques like iTRAQ-based quantitative proteomics have been used to study resistance mechanisms to herbicides with related structures. nih.govresearchgate.net
Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. Metabolomics can reveal changes in metabolic pathways and identify biomarkers of exposure or effect. mdpi.comcore.ac.uknih.govresearchgate.net For instance, metabolomic analysis has been used as a tool for read-across in the toxicological assessment of phenoxy herbicides. researchgate.net
An integrated multi-omics approach, combining data from these different levels of biological organization, can provide a comprehensive picture of the compound's mode of action, identify potential off-target effects, and help in the development of safer and more effective molecules. mdpi.com
Table 1: Potential Applications of Omics Technologies in the Study of this compound
| Omics Technology | Potential Application | Expected Insights |
| Transcriptomics | Identification of differentially expressed genes in response to exposure. | Understanding of affected signaling pathways and molecular initiating events. |
| Proteomics | Analysis of protein expression and post-translational modifications. | Identification of target proteins and mechanisms of action or toxicity. |
| Metabolomics | Profiling of endogenous metabolites. | Elucidation of perturbed metabolic pathways and discovery of biomarkers. |
| Integrated Omics | Combination of transcriptomic, proteomic, and metabolomic data. | A systemic understanding of the biological response and prediction of adverse outcomes. |
Exploration of Sustainable Synthesis and Environmental Remediation Strategies
The increasing focus on green chemistry and environmental sustainability necessitates the development of more eco-friendly methods for the synthesis and remediation of fluorinated organic compounds.
Sustainable Synthesis:
Future research will likely focus on developing synthetic routes to this compound and its derivatives that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient. This could involve:
Catalytic Methods: The use of catalysts to promote reactions can reduce the need for stoichiometric reagents and minimize waste.
Flow Chemistry: Continuous flow processes can offer better control over reaction conditions, improve safety, and facilitate scale-up.
Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can reduce the environmental impact of the synthesis.
Renewable Feedstocks: Exploring the use of renewable starting materials can further enhance the sustainability of the synthetic process.
An improved and more sustainable method for the synthesis of a key intermediate for the production of Cinacalcet HCl, which also contains a trifluoromethylphenyl group, has been described, showcasing the potential for greener synthetic approaches. nih.gov
Environmental Remediation:
The persistence of some fluorinated organic compounds in the environment is a significant concern. Research into the environmental fate and remediation of this compound is crucial. Potential remediation strategies that warrant further investigation include:
Bioremediation: The use of microorganisms to degrade the compound into less harmful substances. While the biodegradation of some phenoxyacetic acids has been studied, the specific degradation pathways for trifluoromethoxy-containing analogues are less understood. nih.govresearchgate.netnih.govprakritimitrango.com
Phytoremediation: The use of plants to remove, degrade, or contain the compound from soil and water.
Advanced Oxidation Processes (AOPs): The use of powerful oxidizing agents, such as hydroxyl radicals, to break down the compound.
Adsorption: The use of materials like activated carbon to remove the compound from water.
The biodegradability of trifluoroacetic acid, a related fluorinated compound, has been a subject of study, indicating that microbial degradation of such compounds is possible under certain conditions. researchgate.net
Interdisciplinary Research on Fluorinated Organic Acids in Agrochemical and Environmental Sciences
The unique properties imparted by fluorine mean that fluorinated organic acids will continue to be of great interest in both agrochemical and environmental sciences. semanticscholar.orgresearchgate.net Future research should adopt an interdisciplinary approach to fully understand the benefits and risks associated with these compounds.
This interdisciplinary research should bring together chemists, biologists, toxicologists, and environmental scientists to address key questions, such as:
How can we design more effective and selective agrochemicals with improved environmental profiles?
What are the long-term ecological impacts of the widespread use of fluorinated organic acids?
How do these compounds move through and persist in different environmental compartments?
What are the most effective strategies for monitoring and remediating contamination?
By fostering collaboration between these different fields, it will be possible to develop a more comprehensive understanding of this compound and other fluorinated organic acids, leading to more responsible innovation and use of these important compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Trifluoromethoxy)phenoxyacetic acid, and what methodological considerations are critical for yield optimization?
- Methodological Answer : A gram-scale synthesis approach can be adapted from methods used for structurally related fluorinated acids. For example, dichlorotrifluoromethoxyacetic acid was synthesized in five steps starting from diethylene glycol, involving controlled fluorination and acidification steps . Key considerations include:
- Use of anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Monitoring reaction progress via NMR or LC-MS to detect byproducts.
- Purification via recrystallization or column chromatography to isolate the target compound.
- Critical Parameters : Temperature control during fluorination steps (to prevent decomposition) and stoichiometric precision in coupling phenoxyacetic acid precursors with trifluoromethoxy groups.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : NMR to confirm the presence of the trifluoromethoxy group ( in similar compounds) and NMR to verify the phenoxyacetic acid backbone .
- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (CHFO) and detect impurities.
- Melting Point Analysis : Although data is limited for this compound, comparative analysis with analogues (e.g., 4-(Trifluoromethoxy)phenoxyacetic acid, m.p. ~124°C) can provide benchmarks .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers in a cool, ventilated area away from strong bases and oxidizing agents, as trifluoromethoxy groups may decompose under reactive conditions .
- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to mitigate environmental release .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this compound in nucleophilic substitution or coupling reactions?
- Methodological Answer :
- The trifluoromethoxy group (-OCF) enhances electrophilicity at the aromatic ring, facilitating reactions like Suzuki-Miyaura couplings. For example, sodium salts of fluorinated acids (e.g., dichlorotrifluoromethoxyacetic acid) have been used to synthesize amides via nucleophilic acyl substitution .
- Experimental Design : Conduct kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) to assess reaction rates. Use DFT calculations to model electronic effects .
Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be resolved?
- Methodological Answer :
- Challenges : Signal suppression in LC-MS due to fluorine’s electronegativity and matrix interference.
- Solutions :
- Use deuterated internal standards (e.g., TFA-d for analogous compounds) to improve quantification accuracy .
- Optimize chromatographic conditions (e.g., HILIC columns) to separate polar degradation products .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what degradation pathways are observed?
- Methodological Answer :
- Stability Studies : Expose the compound to HCl/NaOH (0.1–1 M) and HO (3–30%) at 25–60°C. Monitor degradation via HPLC and identify products using HRMS.
- Key Findings : Analogous compounds (e.g., trifluoroacetic acid) degrade under strong bases to form trifluoromethoxide ions, which may further react with water .
Q. How can researchers resolve contradictions in reported solubility or thermodynamic data for this compound?
- Methodological Answer :
- Data Validation : Cross-reference experimental results with computational predictions (e.g., COSMO-RS simulations for solubility in organic solvents) .
- Collaborative Studies : Replicate experiments across independent labs using standardized protocols (e.g., IUPAC guidelines for thermochemical measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
